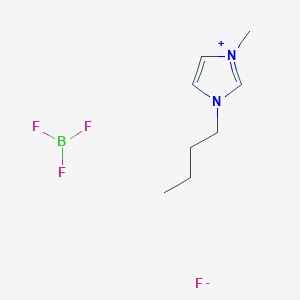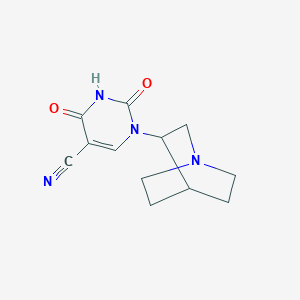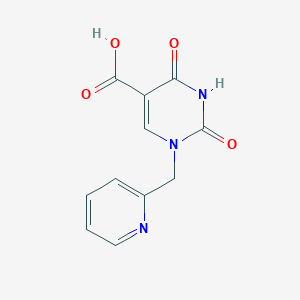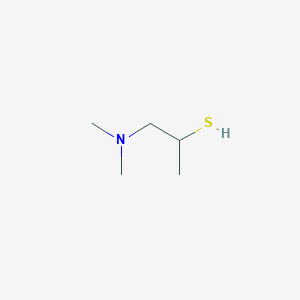
1-(Dimethylamino)-2-propanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)-2-propanethiol is an organic compound characterized by the presence of a dimethylamino group and a thiol group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(Dimethylamino)-2-propanethiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropropanethiol with dimethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-(Dimethylamino)-2-propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Dimethylamino)-2-propanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of thiol-based redox reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism by which 1-(Dimethylamino)-2-propanethiol exerts its effects involves its ability to participate in redox reactions due to the presence of the thiol group. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing various biochemical pathways. The dimethylamino group also contributes to its reactivity by stabilizing intermediates formed during chemical reactions.
類似化合物との比較
1-(Dimethylamino)-2-propanethiol can be compared with other similar compounds such as:
1-(Methylamino)-2-propanethiol: Similar structure but with a methylamino group instead of a dimethylamino group.
2-(Dimethylamino)ethanethiol: Similar structure but with an ethane backbone instead of propane.
3-(Dimethylamino)-1-propanethiol: Similar structure but with the thiol group at a different position on the propane backbone.
Uniqueness: The presence of both the dimethylamino and thiol groups in this compound makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and interactions with biological molecules.
特性
分子式 |
C5H13NS |
|---|---|
分子量 |
119.23 g/mol |
IUPAC名 |
1-(dimethylamino)propane-2-thiol |
InChI |
InChI=1S/C5H13NS/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3 |
InChIキー |
CPRRMFGOQJODJL-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


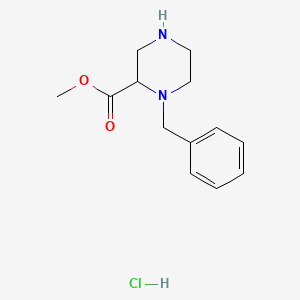
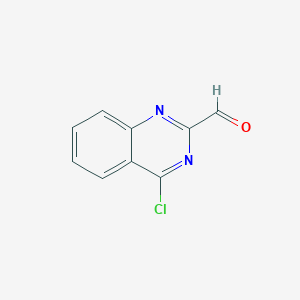
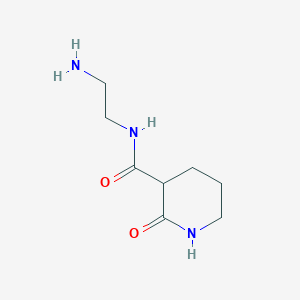
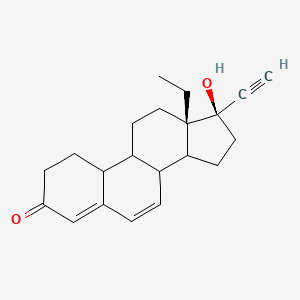
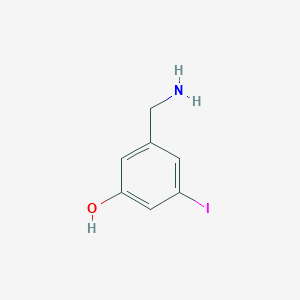
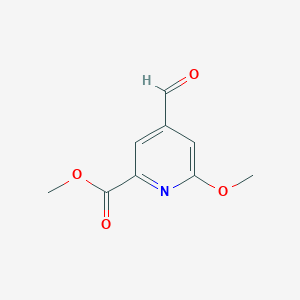
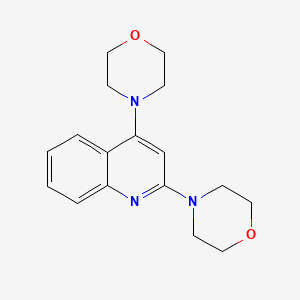
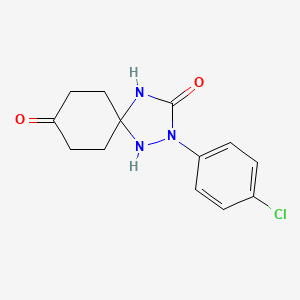
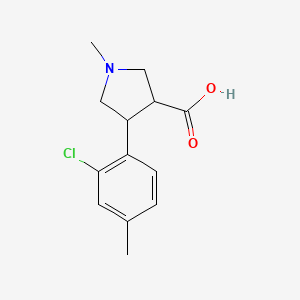
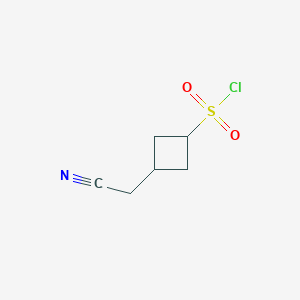
![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
